molecular formula C16H16N2S2 B11356641 4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine

4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11356641
M. Wt: 300.4 g/mol
InChI Key: ODZSTALJEUQXCU-UHFFFAOYSA-N
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Description

4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno compounds with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The phenyl and butylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

  • 4-(Butylsulfanyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
  • Pyrrolo[2,3-d]pyrimidine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butylsulfanyl and phenyl groups enhances its versatility and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C16H16N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-butylsulfanyl-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C16H16N2S2/c1-2-3-9-19-15-14-13(12-7-5-4-6-8-12)10-20-16(14)18-11-17-15/h4-8,10-11H,2-3,9H2,1H3

InChI Key

ODZSTALJEUQXCU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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